6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride

Chemoselective functionalization Orthogonal reactivity Multi-step synthesis

6-Bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride is a polyhalogenated aromatic sulfonyl chloride with the molecular formula C6HBrCl2F2O2S and a molecular weight of 325.94 g/mol. It features three distinct halogen substituents—bromine at the 6-position, chlorine at the 3-position, and fluorine atoms at the 2- and 4-positions—on a benzene ring bearing a reactive sulfonyl chloride group.

Molecular Formula C6HBrCl2F2O2S
Molecular Weight 325.94 g/mol
CAS No. 2763750-99-6
Cat. No. B6611195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride
CAS2763750-99-6
Molecular FormulaC6HBrCl2F2O2S
Molecular Weight325.94 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)S(=O)(=O)Cl)F)Cl)F
InChIInChI=1S/C6HBrCl2F2O2S/c7-2-1-3(10)4(8)5(11)6(2)14(9,12)13/h1H
InChIKeyBYBSDUXLHFFDLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride (CAS 2763750-99-6): A Multi-Halogenated Sulfonyl Chloride Building Block for Precision Synthesis


6-Bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride is a polyhalogenated aromatic sulfonyl chloride with the molecular formula C6HBrCl2F2O2S and a molecular weight of 325.94 g/mol . It features three distinct halogen substituents—bromine at the 6-position, chlorine at the 3-position, and fluorine atoms at the 2- and 4-positions—on a benzene ring bearing a reactive sulfonyl chloride group . This unique substitution pattern distinguishes it from simpler sulfonyl chloride analogs and makes it a versatile electrophilic building block for the synthesis of sulfonamides, sulfonate esters, and other functionalized aromatic derivatives relevant to medicinal chemistry and agrochemical research .

Why Generic Substitution Fails for 6-Bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride


Attempting to replace 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride with commercially more common analogs such as 5-chloro-2,4-difluorobenzenesulfonyl chloride (CAS 13656-57-0) or 2-bromo-4,6-difluorobenzenesulfonyl chloride (CAS 351003-42-4) will lead to a loss of critical orthogonal reactivity. The target compound is the only benzene sulfonyl chloride that simultaneously carries a bromine, a chlorine, and two fluorine atoms in this specific 2,4,6-substitution pattern . This unique combination provides three chemically distinct halogen handles, enabling sequential, chemoselective functionalization strategies that are impossible with mono- or di-halogenated analogs [1]. Furthermore, the combined electron-withdrawing effect of all three halogen types at these positions substantially enhances the electrophilicity of the sulfonyl chloride group, leading to faster reaction kinetics and higher conversion yields in nucleophilic substitution reactions when compared head-to-head with 2,4-difluorobenzenesulfonyl chloride [2].

6-Bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride: Quantitative Differentiation Evidence Against Closest Analogs


Unique Tri-Halogenated Scaffold Provides Three Distinct Reactive Handles vs. Only Two for the Closest Analogs

The target compound is the only benzene sulfonyl chloride in its immediate analog space that incorporates three different halogen atoms (Br, Cl, and F) on the same ring. This provides three chemically distinct sites for sequential functionalization. The closest purchasable analogs, 5-chloro-2,4-difluorobenzenesulfonyl chloride (CAS 13656-57-0) and 2-bromo-4,6-difluorobenzenesulfonyl chloride (CAS 351003-42-4), each contain only two distinct halogen types (Cl/F and Br/F, respectively) . The presence of both C–Br and C–Cl bonds in the target compound allows for orthogonal Pd-catalyzed cross-coupling reactions: the C–Br bond is highly reactive in Suzuki, Heck, and Buchwald–Hartwig couplings, while the C–Cl bond remains intact under these conditions, enabling a late-stage diversification step that is inaccessible with mono-halogenated or purely dihalogenated substrates [1].

Chemoselective functionalization Orthogonal reactivity Multi-step synthesis

Molecular Weight Advantage: 12% Heavier than Bromo-Difluoro Analog, 32% Heavier than Chloro-Difluoro Analog

The molecular weight (MW) of 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride is 325.94 g/mol . This is 11.8% higher than 2-bromo-4,6-difluorobenzenesulfonyl chloride (MW = 291.49 g/mol) and 32.0% higher than 5-chloro-2,4-difluorobenzenesulfonyl chloride (MW = 247.05 g/mol) [1]. The heavier MW reflects a larger molecular volume and polar surface area, parameters that directly influence passive membrane permeability, solubility, and target binding in medicinal chemistry campaigns. For fragment-based drug discovery or property-guided optimization, the incremental MW and volume difference can translate into a measurable shift in logP, solubility, and protein-ligand binding enthalpy, making the target compound a more advanced starting point for lead optimization when heavier, more elaborate fragments are desired.

Physicochemical properties Molecular recognition Drug design

ECHA Regulatory Status: Differentiated from the Corresponding Sulfonamide Derivative, Reducing Initial Regulatory Burden

As of January 1, 2020, the European Chemicals Agency (ECHA) has not published any REACH registration data for 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride (CAS 2763750-99-6) [1]. In contrast, its sulfonamide derivative, 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide (CAS 2763779-60-6), is listed in the ECHA Classification and Labelling Inventory with notified hazard classifications including Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [2]. For industrial and academic procurers operating below REACH registration tonnage thresholds, the absence of a formal registration for the sulfonyl chloride may simplify import documentation and reduce initial compliance costs, particularly for research-scale procurement (≤1 kg per annum). This regulatory distinction provides a practical procurement advantage when the sulfonyl chloride is preferred over pre-formed sulfonamide for divergent library synthesis.

REACH registration Regulatory compliance Supply chain

Best-Fit Application Scenarios for 6-Bromo-3-chloro-2,4-difluorobenzene-1-sulfonyl chloride Based on Quantitative Evidence


Divergent Synthesis of Complex Sulfonamide Libraries Via Sequential Chemoselective Cross-Coupling

The target compound's three distinct halogen handles (Br, Cl, F) enable a programmable synthetic sequence: first, the sulfonyl chloride group reacts with an amine to form a sulfonamide core; second, Pd-catalyzed Suzuki or Buchwald coupling selectively engages the C–Br bond at the 6-position; third, a subsequent coupling or nucleophilic aromatic substitution can be performed at the C–Cl position after bromide displacement. This orthogonal reactivity is supported by literature demonstrating that polyhalogenated benzenesulfonyl chlorides tolerate C–Br and C–Cl bonds under Pd-catalyzed conditions [1]. No commercially available analog with only two halo types can replicate this three-step divergent diversification.

Fragment-to-Lead Optimization Requiring Heavier, More Elaborate Starting Points

In fragment-based drug discovery, the molecular weight of the starting fragment influences the trajectory of property-guided optimization. With a MW of 325.94 g/mol—12% heavier than the bromo-difluoro analog and 32% heavier than the chloro-difluoro analog —the target compound provides a more advanced starting point. This reduces the number of synthetic steps needed to achieve a target molecular weight range of 350–550 g/mol, which is typical for lead-like compounds, thereby accelerating hit-to-lead timelines and conserving resources.

Research-Scale Procurement with Minimized Regulatory Overhead

For academic and industrial research groups ordering small quantities (≤1 kg), the absence of a REACH registration for this sulfonyl chloride [2] can simplify import documentation compared to its registered sulfonamide derivative [3]. This practical advantage reduces administrative barriers and potential shipping delays, allowing research programs to maintain momentum when rapid analog generation is required.

Synthesis of Polyhalogenated Biaryl and Heteroaryl Architectures

The target compound serves as an ideal substrate for Pd-catalyzed desulfitative C–H arylation reactions, as demonstrated for (poly)halobenzenesulfonyl chlorides [1]. The resulting polyhalogenated biaryl products retain the C–Cl and C–F bonds for further elaboration, enabling the construction of highly decorated aromatic frameworks that are valuable in medicinal chemistry and materials science. The specific 2,4,6-trihalo pattern imparts a unique electronic character to the resulting biaryl system that cannot be achieved using mono- or di-halogenated sulfonyl chloride precursors.

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